molecular formula C10H15N3O B2548299 N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1052630-87-1

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2548299
CAS No.: 1052630-87-1
M. Wt: 193.25
InChI Key: JDOSPPWBLMYIDV-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is part of the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms . Pyrazole derivatives are recognized as a pharmacologically important active scaffold and are extensively used in organic synthesis and medicinal chemistry research . They are found in a wide array of pharmacological agents with diverse therapeutic activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, anti-tuberculosis, antioxidant, and antiviral properties . The presence of the pyrazole nucleus in established drugs such as the anti-inflammatory celecoxib and the antipsychotic CDPPB underscores its significant research value . The core pyrazole structure can be synthesized through several methods, with the most common being the cyclocondensation of hydrazine derivatives with 1,3-difunctional systems like 1,3-diketones, acetylenic ketones, or vinyl ketones . This compound is intended for research and development use only by technically qualified persons. It is not intended for use in humans, drugs, cosmetics, or for any other personal use. IDENTITY • CAS Number: Please enquire for CAS • Molecular Formula: C10H15N3O • Molecular Weight: 193.25 g/mol • IUPAC Name: this compound USE & HANDLING • Intended Use: For Research and Development Use Only. • Handling: Must be handled by technically qualified personnel.

Properties

IUPAC Name

N-cyclopentyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-6-9(12-13)10(14)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOSPPWBLMYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide has been identified as a promising fungicide. Its effectiveness lies in its ability to disrupt metabolic pathways within fungal organisms, making it useful for controlling various phytopathological diseases. The compound can be formulated into different types of agricultural products such as emulsifiable concentrates and wettable powders, allowing for versatile application methods including direct spraying and soil treatment .

Efficacy Studies

Research has demonstrated that this compound exhibits high levels of control against ascomycete diseases, particularly Botrytis cinerea. In enzyme inhibition tests, it showed significant antifungal activity compared to traditional fungicides like carboxin .

Pharmacological Applications

Anticancer Activity

In addition to its agricultural uses, this compound has been investigated for its potential anticancer properties. Pyrazole derivatives are known to exhibit a range of pharmacological activities, including antiproliferative effects against various cancer cell lines.

Cell Line Studies

Recent studies have shown that compounds similar to this compound possess significant growth inhibitory effects on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, one study reported an IC50 value of 0.58 µM for a related pyrazole derivative against HCT116 cells . This suggests that modifications to the pyrazole structure can enhance anticancer activity.

Summary of Findings

Application Mechanism Efficacy References
FungicideInhibition of succinate dehydrogenaseHigh control over Botrytis cinerea
AnticancerInduction of apoptosis; inhibition of Aurora-A kinaseSignificant growth inhibition in A549 and HCT116 cells

Case Study 1: Agricultural Efficacy

In field trials conducted on crops like tomatoes and grapes, this compound demonstrated superior control over fungal pathogens compared to conventional fungicides. The application resulted in a 70% reduction in disease incidence without significant phytotoxicity .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer potential of pyrazole derivatives, including this compound. These studies revealed that certain derivatives exhibited IC50 values below 0.5 µM against several tumor cell lines, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Compound Name Substituents (Pyrazole Position) Carboxamide Group Molecular Formula Molecular Weight Key Features Reference
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 3-methyl, 1-phenyl, fused thieno ring Cyclohexylamide C₂₂H₂₄N₄OS 400.52 Thieno ring enhances lipophilicity
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 1-methyl, 5-CF₃, 3-carboxamide 3-chlorophenyl C₁₂H₁₀ClF₃N₃O 316.68 CF₃ group improves metabolic stability
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide 1-methyl, 3-carboxamide 4-pyrazolylmethyl C₁₅H₁₅N₅O 281.31 Biphenyl-pyrazole hybrid for enhanced binding
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide 1-methyl, 3,5-dimethyl, 2-chlorobenzyl 4-pyrazole carboxamide C₁₇H₁₈ClN₅O 343.81 Chlorobenzyl group increases steric bulk

Key Observations

  • Cycloalkyl vs. Cyclopentyl’s smaller ring size may reduce steric hindrance, improving binding to flat active sites (e.g., kinase domains).
  • Electron-Withdrawing Groups (EWGs) :

    • The trifluoromethyl (CF₃) group in enhances metabolic stability and electron deficiency, favoring interactions with aromatic residues in target proteins.
  • Hybrid Structures :

    • Biphenyl-pyrazole hybrids (e.g., ) demonstrate improved π-π stacking interactions, suggesting that similar modifications in the target compound could enhance affinity.
  • Halogen Effects :

    • Chlorine substituents (e.g., ) contribute to halogen bonding and increased lipophilicity, critical for blood-brain barrier penetration.

Biological Activity

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial activity against various bacterial and fungal strains. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species, suggesting potential applications in treating infections caused by resistant pathogens .
  • Anti-inflammatory Effects : The compound is also noted for its anti-inflammatory properties. Research has demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity : Preliminary findings suggest that this compound may inhibit certain cancer cell lines. Its mechanism involves targeting specific kinases associated with cancer proliferation, indicating potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenases (COX) and various kinases .
  • Receptor Modulation : It potentially interacts with receptors involved in pain and inflammation, leading to reduced signaling pathways that promote these conditions .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring can significantly influence its potency and selectivity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamideC12H20N4OContains an amino group instead of chlorine
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamideC11H16ClN3OCyclohexyl group instead of cyclopentyl
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamideC10H14BrN3OBromine substitution at the fourth position
4-fluoro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamideC10H14FN3OFluorine substitution providing different reactivity

These comparisons highlight how slight modifications can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against MRSA and other pathogens, demonstrating minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics .
  • Anti-inflammatory Research : In vitro experiments showed that the compound could reduce TNF-alpha levels significantly, suggesting its potential use in inflammatory conditions like arthritis .
  • Cancer Cell Line Testing : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at nanomolar concentrations. Its selectivity towards cancer cells over normal cells was particularly noted .

Q & A

Q. What are the standard synthetic routes for preparing N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide?

The compound is typically synthesized via a two-step approach:

  • Step 1 : Methylation of pyrazole-3-carboxylic acid derivatives. For example, methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) is a common precursor, which can be methylated at the N1 position using methyl iodide or dimethyl sulfate under basic conditions .
  • Step 2 : Amide coupling. The methyl ester intermediate undergoes nucleophilic acyl substitution with cyclopentylamine. This is often catalyzed by HATU or EDC in anhydrous DMF, yielding the carboxamide product . Purity is confirmed via HPLC (>95%) and structural validation via 1^1H NMR (e.g., δ 6.31 ppm for pyrazole protons) .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : Assign pyrazole ring protons (δ 6.1–7.6 ppm) and carboxamide carbonyl signals (~165–170 ppm). Cyclopentyl protons appear as multiplet peaks between 1.5–2.5 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]+^+ at m/z 236.2 (calculated for C11H17N3OC_{11}H_{17}N_3O) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How is the compound’s solubility profile determined for in vitro assays?

Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectrophotometry. For example, a 10 mM DMSO stock is serially diluted in PBS, and turbidity is measured at 600 nm to identify precipitation thresholds .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. IC50_{50} values are calculated using dose-response curves .
  • Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2) at 1–100 µM concentrations .

Q. How are stability studies conducted for this compound?

  • Thermal stability : TGA analysis (25–300°C at 10°C/min) to assess decomposition points .
  • Solution stability : HPLC monitoring of DMSO stocks stored at −20°C over 1–2 weeks to detect degradation products .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., split signals) be resolved?

  • Deuterated solvent effects : Test in CDCl3_3 vs. DMSO-d6d_6 to identify solvent-induced splitting .
  • Dynamic NMR : Variable-temperature experiments (e.g., 25–80°C) to detect rotational barriers in the cyclopentyl group .
  • Impurity analysis : Use HSQC/HMBC to distinguish minor diastereomers or byproducts .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Compare HATU vs. DCC/DMAP for amide coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) .
  • Workup optimization : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 3:1) .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Analog synthesis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases), guided by crystal structures from the PDB .
  • Pharmacophore modeling : Identify critical H-bond acceptors (carboxamide oxygen) and hydrophobic regions (cyclopentyl) .

Q. What methods address low reproducibility in biological assays?

  • Strict controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only controls .
  • Dose-response validation : Repeat IC50_{50} measurements in triplicate with independent compound batches .
  • Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How are computational models validated against experimental data?

  • DFT calculations : Compare computed (Gaussian 16) vs. experimental IR spectra for vibrational mode alignment .
  • MD simulations : Run 100 ns trajectories in GROMACS to confirm docking-predicted binding poses .
  • QSPR models : Corrogate logP and polar surface area with permeability data from Caco-2 assays .

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